molecular formula C33H30BrClN6O2S B448865 N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE

N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE

Cat. No.: B448865
M. Wt: 690.1g/mol
InChI Key: PNBIOBMWKLHOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE” is a synthetic organic compound that features a complex structure with multiple functional groups, including bromophenyl, chloromethylanilino, and triazolyl groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the bromophenylmethoxyphenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a bromophenyl group is introduced to a methoxyphenyl compound.

    Condensation with an amine: The intermediate is then reacted with an amine to form the methylideneamino linkage.

    Formation of the triazolyl group: This step involves the cyclization of a precursor compound to form the 1,2,4-triazole ring.

    Introduction of the sulfanyl group: This can be done through a thiolation reaction where a thiol group is added to the triazole ring.

    Final coupling: The final step involves coupling the triazolyl intermediate with the chloromethylanilino compound under specific conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.

    Materials Science: Such compounds can be used in the development of new materials with unique electronic or optical properties.

Biology

    Drug Development: The compound’s complex structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Diagnostics: Use in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of such a compound typically involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions, while the aromatic rings can participate in π-π interactions with other aromatic systems. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE
  • N-[[2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]-2-[[5-[(4-bromo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

Uniqueness

The unique combination of functional groups in the compound provides it with distinct chemical and biological properties. The presence of both bromophenyl and chloromethylanilino groups allows for specific interactions with biological targets, while the triazole ring enhances its stability and reactivity.

Properties

Molecular Formula

C33H30BrClN6O2S

Molecular Weight

690.1g/mol

IUPAC Name

N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C33H30BrClN6O2S/c1-22-17-27(35)15-16-29(22)36-20-31-38-40-33(41(31)28-12-4-3-5-13-28)44-23(2)32(42)39-37-19-25-10-6-7-14-30(25)43-21-24-9-8-11-26(34)18-24/h3-19,23,36H,20-21H2,1-2H3,(H,39,42)

InChI Key

PNBIOBMWKLHOQV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=CC=C4OCC5=CC(=CC=C5)Br

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=CC=C4OCC5=CC(=CC=C5)Br

Origin of Product

United States

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